N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5OS/c1-17-4-5-19(3)22(14-17)30-10-12-31(13-11-30)23-8-9-25(29-28-23)33-16-24(32)27-21-15-20(26)7-6-18(21)2/h4-9,14-15H,10-13,16H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKVKNYBSVIBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
- Formation of the isoxazolo[4,5-d]pyrimidine core through cyclization reactions.
- Introduction of the acetyl and ethylphenyl groups via substitution reactions.
- Coupling of the core structure with the propanamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-2-({6-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other acetamide derivatives, but key differences in heterocyclic cores and substituents influence physicochemical and pharmacological properties. Below is a detailed comparison with two analogs from the literature.
Structural and Molecular Comparisons
*Hypothetical formula derived from systematic analysis of the IUPAC name.
Functional Group Analysis
- Pyridazine vs. This may affect solubility and target selectivity.
- Piperazine Substituents : The target compound’s piperazine is substituted with a 2,5-dimethylphenyl group, increasing steric bulk and lipophilicity versus the diphenylacetamide in . This could influence blood-brain barrier penetration or metabolic stability.
- Sulfanyl Linker : Both the target compound and the triazole analog feature a sulfanyl (-S-) bridge, which may improve resistance to enzymatic cleavage compared to the direct acetamide linkage in .
Research Findings and Implications
While specific pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
Target Binding : The pyridazine-piperazine framework may favor interactions with serotonin or dopamine receptors, akin to piperazine-containing CNS drugs .
Solubility : The sulfanyl group and pyridazine core could enhance aqueous solubility relative to the diphenylacetamide in , which is highly lipophilic.
Biological Activity
N-(5-Chloro-2-methylphenyl)-2-({6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18ClN3OS2. It has a molecular weight of 404 g/mol, and its structure includes various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3OS2 |
| Molecular Weight | 404 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1359391-22-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Core Structure : The synthesis begins with the creation of the isoxazolo[4,5-d]pyrimidine core through cyclization reactions.
- Substitution Reactions : Introduction of the acetyl and ethylphenyl groups via substitution reactions.
- Coupling Reactions : The core structure is coupled with the propanamide moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert effects by binding to these targets and modulating their activity, leading to various biological responses.
Anticancer Activity
Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-2-{6-[4-(2,5-dimethylphenyl)piperazin-1-y]pyridazin-3-y} sulfanyl acetamide exhibit significant anticancer properties. For instance, studies have shown that certain thiazole-linked compounds demonstrate cytotoxic effects against various cancer cell lines, suggesting a potential for this compound in cancer therapy .
Anticonvulsant Activity
The compound's structural components suggest potential anticonvulsant activity. Similar compounds have demonstrated efficacy in reducing seizure activity in preclinical models, indicating that N-(5-chloro-2-methylphenyl)-2-{6-[4-(2,5-dimethylphenyl)piperazin-1-y]pyridazin-3-y} sulfanyl acetamide may also possess this property .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A study published in MDPI highlighted the anticancer effects of thiazole derivatives, which share structural similarities with our compound. These derivatives showed significant inhibition of tumor growth in vitro and in vivo models .
- Anticonvulsant Evaluation : Another research effort examined the anticonvulsant potential of thiazole-integrated compounds. The study revealed that certain substitutions on the phenyl ring enhanced anticonvulsant activity, providing insights into how modifications on N-(5-chloro-2-methylphenyl)-2-{6-[4-(2,5-dimethylphenyl)piperazin-1-y]pyridazin-3-y} sulfanyl acetamide could optimize its efficacy .
Q & A
Q. What advanced techniques resolve electronic effects of the 2,5-dimethylphenyl-piperazine moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
